5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Description
The compound “5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine” is a structurally complex molecule featuring dual protective groups and a cyclohexanamine counterion. Its core structure includes:
- A pentanoic acid backbone with a phenylmethoxycarbonyl (Z) group at the 2-position, providing base-sensitive protection for the amine.
- Bis(tert-butoxycarbonyl) (Boc) groups on a methylideneamino moiety at the 5-position, offering acid-labile protection.
- Cyclohexanamine, likely serving as a counterion to enhance crystallinity or solubility .
This compound is structurally analogous to peptide synthesis intermediates, where protective groups prevent undesired side reactions during coupling. The Boc and Z groups are strategically chosen for orthogonal deprotection, enabling selective modification in multi-step syntheses .
Properties
Molecular Formula |
C30H49N5O8 |
|---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
InChI |
InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)28(22(33)36-24(4,5)6)19(25)26-14-10-13-17(18(29)30)27-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H2,25,26)(H,27,31)(H,29,30);6H,1-5,7H2 |
InChI Key |
QBGRVFFDXXNSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N |
Origin of Product |
United States |
Biological Activity
The compound 5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine, also known as N2-((Benzyloxy)carbonyl)-Nd,Nw-bis(tert-butoxycarbonyl)-L-arginine cyclohexylammonium salt, is a complex amino acid derivative with significant implications in biochemical research and therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and potential applications in medical and industrial fields.
Chemical Structure and Properties
- Molecular Formula : C30H49N5O8
- Molecular Weight : 607.749 g/mol
The compound features multiple protective groups that enhance its stability during peptide synthesis. The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups allows for selective reactions, making it a valuable building block in peptide chemistry.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Ornithine Cyclohexylamine Salt : L-ornithine reacts with cyclohexylamine.
- Reaction with Z-Arg(boc)2-OH : The ornithine salt is reacted with Z-Arg(boc)2-OH to yield the target compound.
These steps illustrate the compound's utility in producing protected amino acids necessary for further chemical modifications.
The biological activity of the compound primarily stems from its role as a protected arginine derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the formation of specific peptide bonds. Upon completion of synthesis, these groups can be removed to yield active peptides.
Biological Activity
Research indicates that this compound plays a significant role in various biological pathways:
- Peptide Synthesis : Utilized extensively in synthesizing peptides, particularly those involving arginine.
- Biological Studies : Investigated for its role in arginine metabolism and its effects on cellular functions.
- Medical Research : Explored for potential therapeutic applications, including drug development targeting specific biological pathways.
Case Studies
- Peptide-Based Drug Development : In studies focused on creating peptide-based drugs, the compound has been shown to enhance the stability and efficacy of therapeutic peptides.
- Arginine Metabolism Studies : Research demonstrated that derivatives like this compound can modulate metabolic pathways involving nitric oxide production, impacting cardiovascular health and immune responses.
Comparative Analysis
The compound can be compared with other similar arginine derivatives to highlight its unique properties:
| Compound Name | Protective Groups | Stability | Applications |
|---|---|---|---|
| (2S)-Boc-Arg(Z)2-OH | Boc, Z | Moderate | Peptide synthesis |
| (2S)-Fmoc-Arg(Boc)2-OH | Fmoc, Boc | High | Drug development |
| (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | Benzyloxycarbonyl, Tert-butoxycarbonyl | Very High | Specialized peptide synthesis |
Comparison with Similar Compounds
Key Similar Compounds:
(2S)-2-amino-5-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}pentanoic acid (CAS 145315-38-4) Shares the Boc-protected methylideneamino and pentanoic acid backbone but lacks the phenylmethoxycarbonyl (Z) group and cyclohexanamine counterion .
Nα-Z-protected amino acids (e.g., Z-Gly-OH) Feature the phenylmethoxycarbonyl group but lack Boc protection and the extended methylideneamino structure.
Physicochemical Properties
Key Differences
- Protective Groups : The target compound’s dual Boc and Z groups enable orthogonal deprotection, unlike Z-Gly-OH or Boc-only analogs.
- Counterion Influence : Cyclohexanamine may improve crystallinity compared to free acid forms, a feature absent in simpler analogs .
Preparation Methods
Retrosynthetic Breakdown
- Disconnection 1 : Cleavage of the cyclohexanamine counterion yields the free carboxylic acid.
- Disconnection 2 : Hydrolysis of the Z group reveals the α-amino group of arginine.
- Disconnection 3 : Removal of Boc groups exposes the guanidine functionality.
Stepwise Preparation Protocol
Protection of Arginine Side Chains
The guanidine group of arginine is protected sequentially using di-tert-butyl dicarbonate under alkaline conditions (pH 9–10) to form the bis-Boc derivative.
Reaction Conditions :
α-Amino Group Protection
The α-amino group is protected via benzyloxycarbonyl (Z) chloride in dichloromethane (DCM) with triethylamine as a base.
Reaction Conditions :
Cyclohexanamine Salt Formation
The free carboxylic acid is neutralized with cyclohexanamine in ethyl acetate, precipitating the salt.
Procedure :
- Dissolve 5-[[amino-[bis(tert-butyloxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid in ethyl acetate.
- Add cyclohexanamine (1.05 eq) dropwise.
- Stir for 1 h, filter, and wash with cold ethyl acetate.
- Dry under vacuum (24 h, 40°C).
Purification and Isolation
Solvent Partitioning
Crude product is purified via liquid-liquid extraction:
| Step | Conditions | Purpose |
|---|---|---|
| 1 | 0.5 M HCl (3 × 50 mL) | Remove unreacted cyclohexanamine |
| 2 | Saturated NaCl (2 × 50 mL) | Dehydrate organic layer |
| 3 | Anhydrous MgSO₄ (10 g) | Desiccation |
| 4 | Rotary evaporation | Solvent removal |
Crystallization
The salt is recrystallized from ethanol/water (7:3 v/v) to achieve >99% purity.
Key Parameters :
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications in Peptide Synthesis
The compound serves as a critical building block in solid-phase peptide synthesis (SPPS):
SPPS Incorporation
Deprotection Protocol
Boc groups are removed with 30% TFA in DCM (2 × 15 min), while the Z group requires hydrogenolysis (H₂/Pd-C, 4 h).
Critical Challenges and Solutions
Side Reactions
Salt Hydroscopicity
- Issue : Cyclohexanamine salt absorbs moisture during storage.
- Solution : Store under argon at −20°C with desiccant.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
